
Thalidomide-5'-C3-PEG4-acid
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Overview
Description
Thalidomide-5’-C3-PEG4-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG4-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The terminal carboxylic acid group of the PEG linker reacts with the primary amine groups of thalidomide in the presence of activators such as HATU or EDC to form a stable amide bond .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG4-acid typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Bioconjugation Reactions
The terminal carboxylic acid enables covalent attachment to biomolecules (e.g., antibodies, peptides) via:
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Carbodiimide-Mediated Coupling: Forms stable amide bonds with primary amines on target proteins .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) when paired with azide-functionalized ligands .
Example Reaction Pathway:
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EDC/HOBt Activation:
Thalidomide-PEG4-COOH+EDC/HOBt→Active Ester Intermediate -
Amine Conjugation:
Active Ester+Protein-NH2→Thalidomide-PEG4-Protein+Byproducts
Key Applications:
Cereblon (CRBN) Binding and Ubiquitination
Thalidomide-5'-C3-PEG4-acid retains the immunomodulatory activity of thalidomide by binding cereblon, an E3 ubiquitin ligase. This interaction induces neosubstrate recruitment for proteasomal degradation :
Parameter | Data |
---|---|
Binding Affinity (Kd) | 3.01 nM (TR-FRET assay) |
Target Proteins | IKZF1/3, CK1α, others |
Degradation Efficiency | IC50 = 5.9–14.7 nM (cell-free) |
Mechanism:
Thalidomide-PEG4-acid+CRBN→Ubiquitination Complex→Proteasomal Degradation
Stability and Reactivity Under Physiological Conditions
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pH Stability: Maintains integrity at pH 6–8 but hydrolyzes under strongly acidic/basic conditions .
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Solubility: Enhanced by PEG4 (>10 mg/mL in aqueous buffers).
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Thermal Stability: Stable at ≤25°C for 12 months when refrigerated .
Comparative Analysis of Thalidomide-PEG Derivatives
Scientific Research Applications
Thalidomide-O-PEG4-acid, a derivative of thalidomide, is a compound with a polyethylene glycol (PEG) moiety that enhances its biological activity and pharmacokinetic properties. It is primarily explored for potential applications in cancer therapy, inflammatory diseases, and neurodegenerative disorders.
Scientific Research Applications
Thalidomide-O-PEG4-acid has a wide range of applications in scientific research:
- Chemistry It is used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are used to target specific proteins for degradation. It can undergo substitution reactions with amine-containing moieties in the presence of activating agents like EDC or HATU. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.
- Biology It is employed in studies involving protein degradation and the investigation of protein functions. Thalidomide can function as a ligand for cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation via PROTAC technology.
- Medicine It is utilized in the development of targeted therapies for various diseases, including cancer. Thalidomide and its derivatives are explored for their potential in treating conditions like multiple myeloma due to their ability to inhibit angiogenesis and tumor cell proliferation.
- Industry It is applied in the design of advanced drug conjugates and targeted therapies.
Biological Activities
Thalidomide has various biological activities, including immunomodulatory, anti-inflammatory, and anti-angiogenic properties. The inclusion of the PEG4 unit in Thalidomide-O-PEG4-acid may further enhance these effects through improved solubility and bioavailability. Key mechanisms include:
- Inhibition of TNF-α Production Thalidomide selectively inhibits tumor necrosis factor-alpha (TNF-α) production in human monocytes, which is crucial for its anti-inflammatory effects.
- Modulation of Cytokines The compound influences the production of various cytokines, including interleukin (IL)-6 and IL-12, contributing to its immunomodulatory effects.
- E3 Ligase Interaction Thalidomide can function as a ligand for cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation via PROTAC technology.
Comparison of Thalidomide Derivatives
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Thalidomide-O-PEG4-Acid | PEG linker with carboxylic acid group | Reactive towards amines |
Thalidomide-O-PEG4-OH | PEG linker with hydroxyl group | Enhanced solubility |
Thalidomide-Propargyl-O-PEG4-OH | Contains propargyl group for click chemistry | Enables selective labeling |
Multiple Myeloma Treatment
A clinical study demonstrated that thalidomide derivatives significantly improved patient outcomes in multiple myeloma by reducing tumor load through angiogenesis inhibition and direct cytotoxicity against myeloma cells.
Neurodegenerative Disease Model
In a mouse model of synucleinopathy, administration of thalidomide resulted in increased clearance of α-synuclein aggregates, suggesting potential therapeutic benefits for Parkinson's disease.
Teratogenic Effects
Mechanism of Action
Thalidomide-5’-C3-PEG4-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins, such as transcription factors IKZF1 and IKZF3, through the ubiquitin-proteasome pathway. The PEG linker improves the solubility and bioavailability of the compound, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.
Thalidomide-5-(PEG4-acid): A closely related compound with similar structural features and applications .
Uniqueness
Thalidomide-5’-C3-PEG4-acid is unique due to its specific PEG linker, which enhances its solubility and allows for more efficient conjugation with target proteins. This makes it a valuable tool in the development of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C25H32N2O10 |
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Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31) |
InChI Key |
ZOZDMLQQXSYZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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